Cas no 2138284-76-9 (2H-1,2,3-Triazol-4-amine, 2-(tetrahydro-3-thienyl)-)

2H-1,2,3-Triazol-4-amine, 2-(tetrahydro-3-thienyl)- 化学的及び物理的性質
名前と識別子
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- 2H-1,2,3-Triazol-4-amine, 2-(tetrahydro-3-thienyl)-
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- インチ: 1S/C6H10N4S/c7-6-3-8-10(9-6)5-1-2-11-4-5/h3,5H,1-2,4H2,(H2,7,9)
- InChIKey: WAFNWJKCZMFJIQ-UHFFFAOYSA-N
- SMILES: N1=CC(N)=NN1C1CCSC1
2H-1,2,3-Triazol-4-amine, 2-(tetrahydro-3-thienyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-783917-0.1g |
2-(thiolan-3-yl)-2H-1,2,3-triazol-4-amine |
2138284-76-9 | 0.1g |
$640.0 | 2023-03-16 | ||
Enamine | EN300-783917-1.0g |
2-(thiolan-3-yl)-2H-1,2,3-triazol-4-amine |
2138284-76-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-783917-5.0g |
2-(thiolan-3-yl)-2H-1,2,3-triazol-4-amine |
2138284-76-9 | 5.0g |
$2110.0 | 2023-03-16 | ||
Enamine | EN300-783917-0.5g |
2-(thiolan-3-yl)-2H-1,2,3-triazol-4-amine |
2138284-76-9 | 0.5g |
$699.0 | 2023-03-16 | ||
Enamine | EN300-783917-10.0g |
2-(thiolan-3-yl)-2H-1,2,3-triazol-4-amine |
2138284-76-9 | 10.0g |
$3131.0 | 2023-03-16 | ||
Enamine | EN300-783917-2.5g |
2-(thiolan-3-yl)-2H-1,2,3-triazol-4-amine |
2138284-76-9 | 2.5g |
$1428.0 | 2023-03-16 | ||
Enamine | EN300-783917-0.05g |
2-(thiolan-3-yl)-2H-1,2,3-triazol-4-amine |
2138284-76-9 | 0.05g |
$612.0 | 2023-03-16 | ||
Enamine | EN300-783917-0.25g |
2-(thiolan-3-yl)-2H-1,2,3-triazol-4-amine |
2138284-76-9 | 0.25g |
$670.0 | 2023-03-16 |
2H-1,2,3-Triazol-4-amine, 2-(tetrahydro-3-thienyl)- 関連文献
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
2H-1,2,3-Triazol-4-amine, 2-(tetrahydro-3-thienyl)-に関する追加情報
2H-1,2,3-Triazol-4-amine, 2-(tetrahydro-3-thienyl)- (CAS No. 2138284-76-9): A Versatile Heterocyclic Compound with Emerging Applications
The compound 2H-1,2,3-Triazol-4-amine, 2-(tetrahydro-3-thienyl)- (CAS No. 2138284-76-9) is a heterocyclic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, agrochemicals, and materials science. This triazole derivative combines a 1,2,3-triazole core with a tetrahydrothiophene moiety, creating a scaffold that exhibits remarkable chemical versatility and biological activity.
In the pharmaceutical industry, 2H-1,2,3-Triazol-4-amine derivatives have shown promise as potential drug candidates. The triazole ring is known for its ability to participate in hydrogen bonding and dipole-dipole interactions, making it an excellent pharmacophore. Recent studies suggest that compounds containing this structural motif may exhibit antimicrobial, anti-inflammatory, and anticancer properties, aligning with current research trends in drug discovery for infectious diseases and chronic conditions.
The synthesis of CAS 2138284-76-9 typically involves click chemistry approaches, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which has become a cornerstone in modern medicinal chemistry. This efficient synthetic route contributes to the growing popularity of such compounds in combinatorial chemistry and high-throughput screening platforms, addressing the pharmaceutical industry's need for rapid lead compound identification.
Beyond pharmaceutical applications, 2-(tetrahydro-3-thienyl)-1,2,3-triazol-4-amine has potential in material science. Its molecular structure suggests possible utility in the development of organic semiconductors, conductive polymers, and coordination complexes. These applications are particularly relevant given current interest in sustainable materials and green chemistry initiatives.
From a structure-activity relationship perspective, the presence of both triazole and tetrahydrothiophene moieties in 2138284-76-9 offers interesting possibilities for molecular modification. Researchers are exploring how variations in these components affect properties like solubility, bioavailability, and target binding affinity - key considerations in modern drug design that respond to current challenges in precision medicine.
The compound's stability profile makes it suitable for various formulation approaches, addressing common questions about drug delivery systems. Its potential for creating prodrugs or being incorporated into bioconjugates aligns with trending research in targeted therapy and personalized medicine, topics that frequently appear in scientific literature and patent applications.
Analytical characterization of 2H-1,2,3-Triazol-4-amine, 2-(tetrahydro-3-thienyl)- typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for quality control in pharmaceutical development and satisfy current regulatory requirements for compound characterization, a subject of increasing importance in pharmaceutical manufacturing standards.
In the context of green chemistry and sustainability, researchers are investigating environmentally friendly synthesis routes for triazole-containing compounds like 2138284-76-9. This responds to growing concerns about chemical waste reduction and energy-efficient processes in industrial chemistry, topics that dominate contemporary discussions in process chemistry circles.
The patent landscape surrounding 2H-1,2,3-Triazol-4-amine derivatives shows increasing activity, particularly in areas related to kinase inhibitors and antiviral agents. This reflects current therapeutic needs and the pharmaceutical industry's focus on novel mechanism of action drugs, answering frequent queries about emerging drug targets and next-generation therapeutics.
From a commercial perspective, CAS 2138284-76-9 represents an important building block in fine chemical synthesis. Its growing demand correlates with increased interest in heterocyclic compounds as privileged structures in drug discovery, addressing market needs for high-value intermediates in pharmaceutical research and development.
Future research directions for 2-(tetrahydro-3-thienyl)-1,2,3-triazol-4-amine may explore its potential in biocatalysis applications or as a ligand in organometallic chemistry. These areas align with current scientific trends toward catalytic processes and metal-mediated transformations, subjects that frequently appear in recent literature searches and conference presentations.
In conclusion, 2H-1,2,3-Triazol-4-amine, 2-(tetrahydro-3-thienyl)- (CAS No. 2138284-76-9) represents a fascinating case study in modern heterocyclic chemistry. Its diverse potential applications across multiple scientific disciplines, combined with its synthetic accessibility, make it a compound of significant interest to researchers working at the intersection of chemistry, biology, and materials science.
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